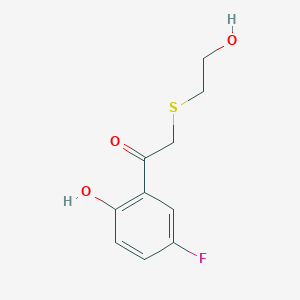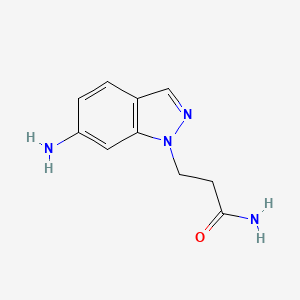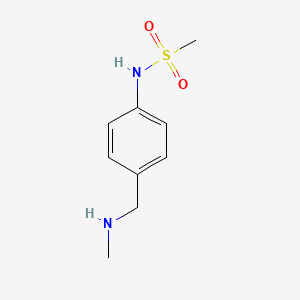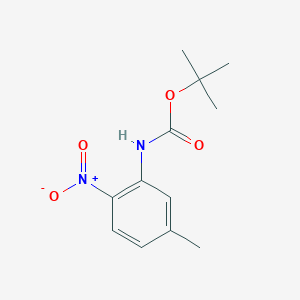![molecular formula C7H12BF4KO B13482566 Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the potassium trifluoroborate family, which is widely recognized for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent the degradation of the trifluoroborate group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce boranes .
Scientific Research Applications
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide has a wide range of scientific research applications:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a versatile nucleophile, enabling the compound to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide: Similar in structure but with different substituents on the oxane ring.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Another related compound with variations in the functional groups attached to the boron atom.
Uniqueness
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide stands out due to its unique combination of the trifluoroborate group and the fluoromethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it highly valuable in specialized applications .
Properties
Molecular Formula |
C7H12BF4KO |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
potassium;trifluoro-[[4-(fluoromethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C7H12BF4O.K/c9-6-7(5-8(10,11)12)1-3-13-4-2-7;/h1-6H2;/q-1;+1 |
InChI Key |
WBNBXFYPOUWFKI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCOCC1)CF)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
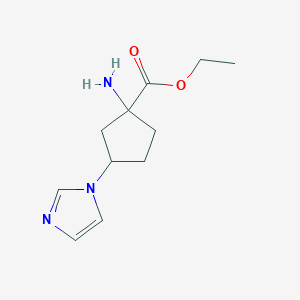
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
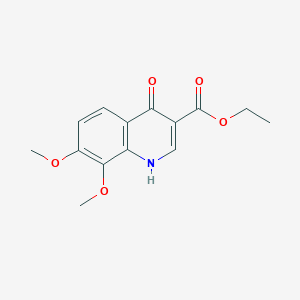

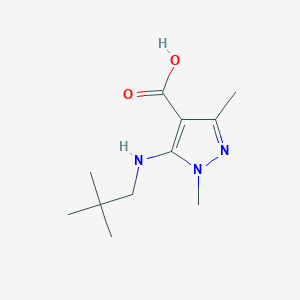
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
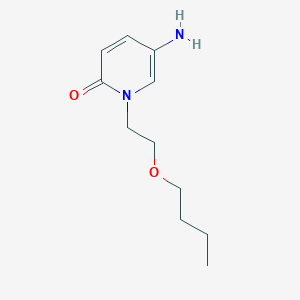
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
